7-Cyclopropyl-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid is a complex organic compound classified under quinoline derivatives. Its molecular formula is with a CAS number of 17332-58-0. This compound has garnered attention due to its potential pharmaceutical applications, particularly in the fields of antibacterial and anti-tubercular research.
7-Cyclopropyl-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid falls within the category of heterocyclic compounds, specifically those containing nitrogen and oxygen in their structure. Its classification as a quinoline derivative links it to a broader family of compounds known for their diverse biological activities.
The synthesis of 7-cyclopropyl-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid typically involves multi-step synthetic routes which may include:
The synthesis may utilize reagents such as potassium t-butoxide or sodium hydride as strong bases to facilitate cyclization and substitution reactions. Reaction conditions often require careful control of temperature and solvent choice to optimize yield and purity .
Key structural data includes:
The compound undergoes various chemical reactions typical for carboxylic acids and heterocycles, including:
These reactions are often facilitated by catalysts or specific reaction conditions (e.g., temperature, pressure) to enhance reactivity and selectivity .
The mechanism of action for 7-cyclopropyl-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid in biological systems is primarily linked to its interaction with bacterial enzymes or receptors. It may exhibit activity by inhibiting DNA gyrase or topoisomerases, critical enzymes involved in bacterial DNA replication.
Biological assays have demonstrated that derivatives of this compound show significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, making it a candidate for further pharmacological studies .
7-Cyclopropyl-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid has potential applications in:
The construction of the dioxino[2,3-g]quinoline core requires precise sequential reactions. A common retrosynthetic approach disconnects the dioxane ring first, utilizing a dihydroxyquinoline precursor. Typical synthesis involves:
Quinoline Precursor Synthesis: Starting from substituted 2,3-dihydroxyquinoline or commercially available quinoline derivatives (e.g., 6-bromo-7-hydroxyquinoline). Alkylation with 1,2-dibromoethane or similar bis-electrophiles under basic conditions (K₂CO₃, DMF) forms the 1,4-dioxane ring fused at quinoline positions 6 and 7. This step demands anhydrous conditions and controlled temperatures (60–80°C) to avoid O- vs. N-alkylation side products [1] [10].
Carboxylic Acid Installation: Direct carboxylation at C9 is achieved via:
Cyclopropyl group incorporation at C7 is critical for electronic modulation of the quinoline core. Key methodologies include:
Suzuki-Miyaura Coupling:Reaction Conditions: 7-Bromo-dioxinoquinoline precursor, cyclopropylboronic acid, Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), DME/H₂O (4:1), 80°C, 12h.Yield Optimization: Adding catalytic TBAB (tetrabutylammonium bromide) improves boronic acid solubility, enhancing yields to >85% [1] [5].
Direct C-H Cyclopropylation:Rhodium(III)-catalyzed C-H activation using cyclopropyl silanes or stannanes as coupling partners. For example, [Cp*RhCl₂]₂ (3 mol%), AgSbF₆ (12 mol%), Cu(OAc)₂ (oxidant), DCE, 100°C. This method bypasses pre-halogenation but requires inert atmosphere handling [3].
Table 2: Cyclopropane Introduction Methods
Method | Catalyst System | Yield Range | Limitations |
---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | 80–92% | Requires halogenated precursor |
Rh(III)-Catalyzed C-H | [Cp*RhCl₂]₂/AgSbF₆/Cu(OAc)₂ | 60–75% | Sensitive to O₂; moderate yields |
Controlling functionalization at C9 (carboxyl) and C7 (cyclopropyl) relies on:
Electronic and Steric Bias: The fused dioxane ring deactivates positions C5 and C8 towards electrophilic substitution, while C9 is electron-deficient and susceptible to nucleophilic addition. C-H activation at C2/C4 is favored due to nitrogen coordination but is blocked in this scaffold by the dioxane fusion [3].
Transition Metal-Catalyzed C-H Functionalization:
C7 Halogenation: NBS (N-bromosuccinimide) in AcOH selectively brominates C7 (adjacent to dioxane oxygen), enabling subsequent cyclopropylation via cross-coupling [1] [3].
Protecting Group Strategies: The carboxylic acid at C9 often requires protection (e.g., methyl ester formation) during cyclopropylation to prevent decarboxylation side reactions [1].
The dioxino[2,3-g]quinoline scaffold exhibits planar chirality and conformational constraints:
Ring Fusion Geometry: The ortho-fusion of the 1,4-dioxane ring locks the quinoline in a planar conformation, eliminating axial chirality. However, substituents on the cyclopropane ring introduce stereocenters. Trans-disubstituted cyclopropyl precursors can generate diastereomers during C-C bond formation [4] [7].
Stereoselective Cyclopropanation:
Asymmetric C-H Activation: Rh(III) complexes with chiral Cp ligands (e.g., R-Cp*) enable enantioselective cyclopropane C-H functionalization (ee up to 88%) [4].
Conformational Analysis: X-ray crystallography confirms the dioxane ring adopts a half-chair conformation, while the cyclopropyl group’s orientation influences π-stacking in solid-state assemblies [4] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: